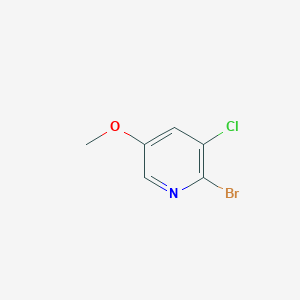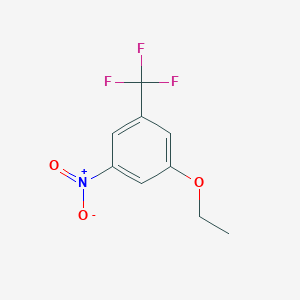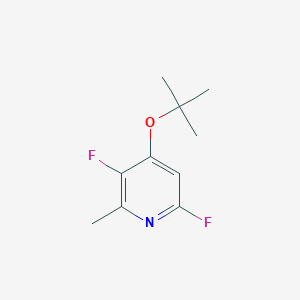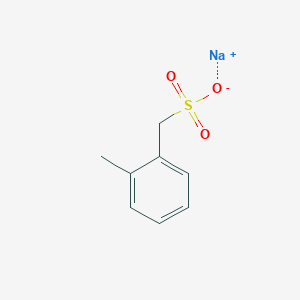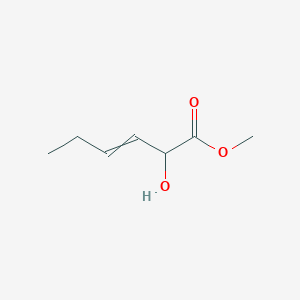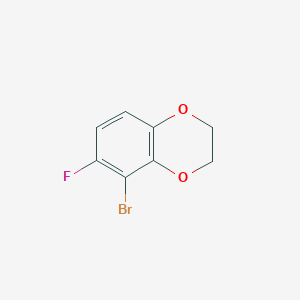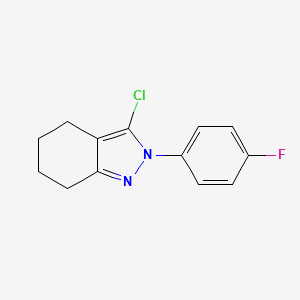
Hexafluoropropan-2-yl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoropropan-2-yl chloroformate is an organic compound characterized by the presence of a chloroformate group attached to a hexafluoropropan-2-yl moiety. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoropropan-2-yl chloroformate can be synthesized through the reaction of hexafluoropropan-2-ol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Hexafluoropropan-2-ol+Phosgene→Hexafluoropropan-2-yl chloroformate+Hydrogen chloride
This reaction requires careful handling of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexafluoropropan-2-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Hydrolysis: Reacts with water to form hexafluoropropan-2-ol and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbonate esters.
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates.
Water: Used in hydrolysis reactions.
Alcohols: Used in alcoholysis reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Hexafluoropropan-2-ol and Carbon Dioxide: Formed from hydrolysis.
Carbonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
Hexafluoropropan-2-yl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the hexafluoropropan-2-yl group into molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexafluoropropan-2-yl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group is highly reactive, facilitating the formation of carbamates and carbonate esters. The hexafluoropropan-2-yl moiety enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes.
Comparison with Similar Compounds
Hexafluoropropan-2-yl chloroformate can be compared with other chloroformates and fluorinated compounds:
Methyl Chloroformate: Similar reactivity but lacks the fluorinated moiety, resulting in different chemical properties.
Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group instead of a methyl group.
Hexafluoropropan-2-yl Carbamate: Contains a carbamate group instead of a chloroformate group, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable reagent for various chemical processes, and its potential in scientific research continues to be explored.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6O2/c5-2(12)13-1(3(6,7)8)4(9,10)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWRGMHEXSNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
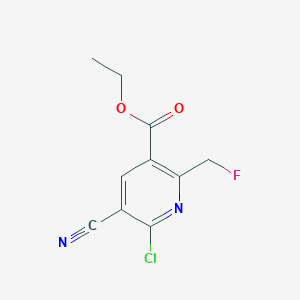
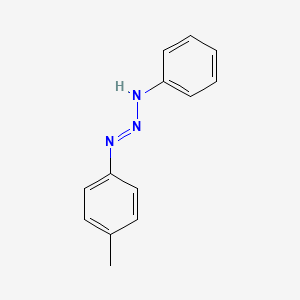
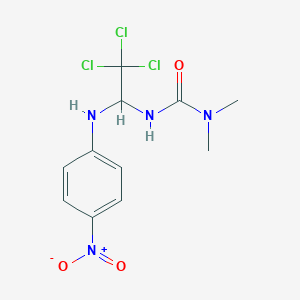
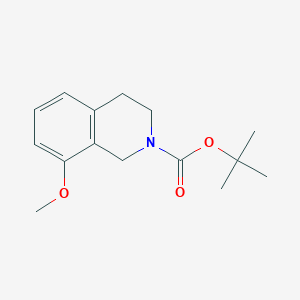

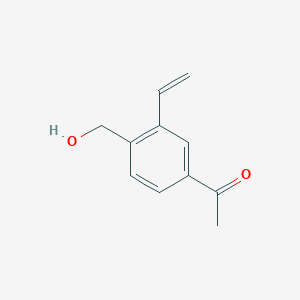
![1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11718721.png)
